Product packaging for FK102Co(II)(Cat. No.:)

FK102Co(II)

Cat. No.: B12833916
M. Wt: 494.4 g/mol
InChI Key: ISRKGCLCRXICQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FK102Co(II) is a cobalt-containing compound supplied For Research Use Only. It is designed for basic scientific research applications, including but not limited to investigative biochemistry and non-clinical laboratory studies . This reagent is not intended for use in diagnostic procedures, patient management, or any other clinical application. Manufacturers and laboratory personnel should be aware that using RUO products for diagnostic purposes can have serious consequences, including potential liability . By procuring this product, the user acknowledges and accepts full responsibility for its appropriate research application in accordance with all applicable regulations. For detailed specifications, handling instructions, and supporting data, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21CoN9+2 B12833916 FK102Co(II)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21CoN9+2

Molecular Weight

494.4 g/mol

IUPAC Name

cobalt(2+);2-pyrazol-1-ylpyridine

InChI

InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2

InChI Key

ISRKGCLCRXICQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2]

Origin of Product

United States

Coordination Chemistry and Structural Aspects of Fk102co Ii Systems

Ligand Architecture of Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II)

The core of the FK102Co(II) complex is the central cobalt(II) ion surrounded by three units of the bidentate ligand, 2-(1H-pyrazol-1-yl)pyridine. This ligand is composed of two interconnected nitrogen-containing aromatic rings: a pyridine (B92270) ring and a pyrazole (B372694) ring.

Each 2-(1H-pyrazol-1-yl)pyridine ligand coordinates to the cobalt(II) center in a chelating fashion, using one nitrogen atom from the pyridine ring and one nitrogen atom from the pyrazole ring. With three such ligands, the cobalt(II) ion achieves a six-coordinate {N6} environment. This arrangement typically results in a distorted octahedral geometry. researchgate.net Studies on similar pyrazolylpyridine complexes show that upon complexation, the ligands can lose planarity due to steric hindrance between the aromatic rings. tandfonline.com

In related cobalt(II) complexes with similar tripodal nitrogen ligands, a distinction is observed between the bond lengths of the cobalt to the pyridine nitrogen (Co-Npy) and the pyrazole nitrogen (Co-Npz). For instance, in one such complex, the Co-Npy bond lengths were found to be considerably longer than the Co-Npz bond lengths. arkat-usa.org This difference arises from the distinct electronic and steric properties of the two heterocyclic rings.

Influence of Counter Anions on FK102Co(II) Coordination Geometry

Hexafluorophosphate (B91526) (PF6-) Analogues

The hexafluorophosphate salt of FK102Co(II) is formally named Tris[2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(hexafluorophosphate). tcichemicals.com The PF6- anion is known for being weakly coordinating. In complexes with this anion, the cobalt center is expected to maintain its distorted octahedral {N6} geometry, primarily dictated by the tripodal ligand. However, the size, shape, and potential for weak interactions of the PF6- anions can influence the packing of the complex cations in the solid state, which may lead to slight variations in the cobalt coordination environment compared to analogues with different anions.

Bis(trifluoromethane)sulfonimide (TFSI-) Analogues

The bis(trifluoromethane)sulfonimide (TFSI-) salt of FK102Co(II) is used as a p-dopant in materials for perovskite solar cells. ossila.com The TFSI- anion is larger and more flexible than PF6-, with delocalized negative charge over the sulfonyl groups. While still considered non-coordinating, its size and conformational flexibility can lead to different crystal packing arrangements and intermolecular interactions compared to the PF6- salt. It is believed that the use of Co(II)-TFSI as a dopant can enhance the stability of perovskite solar cells. ossila.com These differences in the second coordination sphere, dictated by the counter-anion, can subtly modulate the electronic and steric properties of the cobalt center.

Relationship Between Oxidation State and Coordination Environment in Cobalt Complexes

The coordination environment of cobalt is intrinsically linked to its oxidation state. The FK102Co(II) complex can be oxidized to its Co(III) analogue, Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III). This one-electron oxidation induces significant changes in the electronic structure and, consequently, the coordination geometry.

Upon oxidation from Co(II) to Co(III), the effective nuclear charge of the cobalt ion increases. This leads to a stronger attraction between the cobalt center and the ligand donor atoms, resulting in a contraction of the coordination sphere. Therefore, the Co-N bond lengths in the Co(III) complex are expected to be shorter than in the Co(II) complex. smolecule.com For example, a related cobalt complex that undergoes a transition from a high-spin Co(II) state to a low-spin Co(III) state shows a significant decrease in the average Co-N bond length from 2.13 Å to 1.93 Å. researchgate.net

Furthermore, this change in oxidation state is often accompanied by a change in the spin state of the metal center. High-spin Co(II) in an octahedral field has a (t2g)5(eg)2 electronic configuration, whereas octahedral Co(III) is typically low-spin with a (t2g)6 configuration, rendering it diamagnetic. This transition from a paramagnetic Co(II) center to a diamagnetic Co(III) center is a key feature of the redox chemistry of these systems.

Spectroscopic Probes for Elucidating FK102Co(II) Structure

A variety of spectroscopic techniques are employed to determine the detailed structural features of coordination complexes like FK102Co(II). Among the most powerful are X-ray absorption techniques, which provide direct information about the local environment of the cobalt atom.

X-ray Absorption Spectroscopy (XANES and EXAFS)

X-ray Absorption Spectroscopy (XAS) is an element-specific probe of the geometric and electronic structure around an absorbing atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the metal center. scispace.comaip.org The energy of the absorption edge shifts to higher values (a "blueshift") as the oxidation state of the absorbing atom increases. For cobalt complexes, a change from Co(II) to Co(III) typically results in a shift of 1-2 eV to higher energy. aip.org The pre-edge features in the XANES spectrum can also provide information about the symmetry of the coordination environment.

The EXAFS region contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. cambridge.org Analysis of the EXAFS spectrum can yield precise information about the local coordination environment, including:

Coordination Number: The number of atoms in the first coordination sphere. For FK102Co(II), this would be expected to be six nitrogen atoms.

Bond Distances: The average distance from the cobalt atom to its nearest neighbors (the Co-N bond lengths). cambridge.orgoup.com

Atom Type: The identity of the neighboring atoms (in this case, nitrogen). ijsdr.org

For instance, EXAFS analysis of cobalt complexes has been used to determine Co-O bond lengths of 2.06(1) pm in an octahedral environment and Co-Cl distances of 2.27(1) pm in a tetrahedral complex. oup.com In a study on a cobalt complex that can switch between Co(II) and Co(III) states, EXAFS data indicated that the high-spin Co(II) tautomer had Co-N bond lengths of 2.13 ± 0.02 Å, while the low-spin Co(III) tautomer was smaller, with Co-N bond lengths of 1.93 ± 0.02 Å. researchgate.net Thus, XAS provides a powerful tool for characterizing the structure of FK102Co(II) and related species in various states.

Table of Mentioned Compounds

Common Name/CodeChemical Name
FK102Co(II) Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II)
FK102Co(II) PF6 salt Tris[2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(hexafluorophosphate) tcichemicals.com
FK102Co(II) TFSI salt Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] ossila.com
FK102Co(III) Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III)
2-(1H-pyrazol-1-yl)pyridine 2-(1H-pyrazol-1-yl)pyridine
Hexafluorophosphate PF6-
Bis(trifluoromethane)sulfonimide TFSI-

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid State

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of materials in the solid phase. marquette.edursc.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide detailed information about the local electronic environment and internuclear distances. rsc.org

For paramagnetic complexes like FK102Co(II), obtaining and interpreting ssNMR spectra presents unique challenges. The presence of the unpaired electrons of the high-spin Co(II) center (a d⁷ ion) leads to significant paramagnetic shifts and substantial line broadening, which can obscure the spectral features. researchgate.net The interaction of the nuclear spins with the electron spin of the cobalt ion can be very large, often making the signals difficult to detect with standard ssNMR techniques.

Techniques such as magic angle spinning (MAS) are employed to reduce the anisotropic broadening and improve spectral resolution. marquette.edursc.org However, even with fast MAS rates, the residual paramagnetic broadening in cobalt(II) complexes can be substantial. Due to these challenges, the characterization of such complexes often relies on a combination of techniques, with ssNMR being used to complement data from other methods like X-ray diffraction and magnetic susceptibility measurements. researchgate.netufabc.edu.br

Table 1: General Challenges and Expected Features in Solid-State NMR of Paramagnetic Co(II) Complexes

Feature/ChallengeDescription
Paramagnetic Shifts Large shifts in resonance frequencies due to the interaction of nuclear spins with the unpaired electrons of the Co(II) ion.
Line Broadening Significant broadening of NMR signals, which can lead to low resolution and difficulty in signal detection.
Wide Spectral Range Resonances can appear over a very wide range of chemical shifts, requiring specialized experimental setups.
Magic Angle Spinning (MAS) A technique used to average out anisotropic interactions and narrow the lines, though its effectiveness can be limited by the magnitude of the paramagnetic effects.
Structural Information Despite the challenges, analysis of paramagnetic shifts can provide insights into the electronic and geometric structure of the complex.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used analytical technique for identifying functional groups and elucidating the structure of molecules based on their vibrational modes. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state. The frequencies of the absorbed radiation correspond to the natural vibrational frequencies of the molecule's bonds.

For coordination compounds like FK102Co(II), the IR spectrum provides valuable information about the coordination of the ligand to the metal center. Upon complexation, the vibrational frequencies of the ligand are altered. Shifts in the characteristic stretching and bending frequencies of the pyrazole and pyridine rings can confirm the coordination of the nitrogen atoms to the cobalt(II) ion. nih.gov

In the case of FK102Co(II), the IR spectrum is expected to show characteristic absorption bands for the 2-(1H-pyrazol-1-yl)pyridine ligand. The coordination to the cobalt ion typically results in a shift of the C=N and C=C stretching vibrations of the pyridine and pyrazole rings to higher or lower wavenumbers, depending on the nature of the interaction. The region between 1400 cm⁻¹ and 1600 cm⁻¹ is particularly informative for these vibrations.

Furthermore, new bands may appear in the far-infrared region (typically below 600 cm⁻¹) corresponding to the Co-N stretching vibrations, which are direct evidence of the formation of the coordination bond. The presence of the hexafluorophosphate (PF₆⁻) counter-ion will also give rise to a strong, characteristic absorption band, typically observed around 840 cm⁻¹.

Based on data from structurally related cobalt(II) and other metal complexes with pyrazolyl-pyridine ligands, the following table summarizes the expected key IR absorption bands for FK102Co(II). researchgate.net

Table 2: Expected Infrared Absorption Bands for FK102Co(II)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H Stretching (aromatic) 3000 - 3150Stretching vibrations of the C-H bonds in the pyridine and pyrazole rings.
C=N Stretching (ring) 1550 - 1620Stretching vibrations of the carbon-nitrogen double bonds within the heterocyclic rings. Shift upon coordination.
C=C Stretching (ring) 1400 - 1500Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. Shift upon coordination.
Ring Bending/Deformation 1000 - 1200In-plane and out-of-plane bending vibrations of the heterocyclic rings.
P-F Stretching (PF₆⁻) ~840Strong, characteristic absorption of the hexafluorophosphate anion.
Co-N Stretching 400 - 600Stretching vibrations of the newly formed bonds between the cobalt ion and the nitrogen atoms of the ligands.

Synthetic Strategies and Controlled Fabrication of Fk102co Ii Materials

Chemical Synthesis Pathways for FK102Co(II) Coordination Compounds

The synthesis of FK102Co(II) coordination compounds typically involves a multi-step process that begins with the synthesis of the ligand, followed by the complexation with a cobalt(II) salt, and finally, an anion exchange to yield the desired salt form, such as the hexafluorophosphate (B91526) (PF6⁻) or bis(trifluoromethane)sulfonimide (TFSI⁻) salt.

The foundational ligand for FK102Co(II) is 2-(1H-pyrazol-1-yl)pyridine. Its synthesis can be achieved by reacting 1H-pyrazole with 2-fluoropyridine (B1216828) in the presence of a base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The mixture is heated to facilitate the nucleophilic aromatic substitution reaction. youtube.com

Once the 2-(1H-pyrazol-1-yl)pyridine ligand is obtained, the cobalt(II) complex is formed by reacting it with a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), in a solvent like methanol (B129727). youtube.com The reaction mixture is typically heated to reflux to ensure complete complexation. Current time information in Bangalore, IN. The general reaction involves the coordination of three equivalents of the bidentate 2-(1H-pyrazol-1-yl)pyridine ligand to one cobalt(II) center, forming the [Co(C₈H₇N₃)₃]²⁺ cation.

The final step is to introduce the desired counter-anion. For the synthesis of the FK102Co(II) PF₆ Salt , an excess of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆), dissolved in methanol is added to the reaction mixture after cooling. youtube.com This results in the precipitation of the less soluble Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[hexafluorophosphate] as an orange crystalline solid. youtube.com

A summary of the synthesis steps for the FK102Co(II) PF₆ salt is presented in Table 1.

StepReactantsSolventConditionsProductYield
1. Ligand Synthesis 1H-pyrazole, 2-fluoropyridine, Potassium tert-butoxideDMSO100 °C, 4 hours2-(1H-pyrazol-1-yl)pyridine53% youtube.com
2. Complexation 2-(1H-pyrazol-1-yl)pyridine, CoCl₂·6H₂OMethanolReflux, 2 hours[Co(C₈H₇N₃)₃]Cl₂ (in solution)-
3. Anion Exchange [Co(C₈H₇N₃)₃]Cl₂ (in solution), KPF₆MethanolCool to 3 °CTris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[hexafluorophosphate]66% youtube.com

Table 1. Synthesis pathway for FK102Co(II) PF₆ Salt. This table outlines the key steps, reactants, conditions, and reported yields for the preparation of the hexafluorophosphate salt of FK102Co(II). youtube.com

Methodologies for Thin Film Deposition of FK102Co(II) Derivatives

The incorporation of FK102Co(II) into photovoltaic devices necessitates its deposition as a thin film, typically as a dopant within a hole transport layer (HTL). The two primary approaches for this are physical vapor deposition and solution-based processing.

Physical vapor deposition (PVD) encompasses a family of techniques where a material is vaporized from a solid source in a vacuum and deposited onto a substrate. nffa.eupolyteknik.com Thermal evaporation is a common PVD method where the source material is heated in a high-vacuum chamber until it evaporates, and the resulting vapor travels to the substrate, condensing into a thin film. nffa.euyoutube.comangstromengineering.com This technique is suitable for a wide range of materials, including organometallic complexes. rsc.org

For a compound like FK102Co(II), thermal evaporation would involve placing the powdered complex in a crucible within a high-vacuum chamber and heating it resistively. youtube.com The sublimation of the complex would lead to its deposition on the intended substrate, such as the perovskite layer in a solar cell. The deposition rate and film thickness can be precisely controlled by adjusting the temperature of the source and using in-situ monitoring techniques like a quartz crystal microbalance. nffa.eu

While PVD offers the advantage of producing high-purity, uniform films with excellent thickness control, a key consideration for organometallic compounds like FK102Co(II) is their thermal stability. researchgate.net The compound must be volatile enough to evaporate without significant decomposition. The relatively low melting point of the FK102 Co(II) TFSI salt (167 °C) suggests that it may be amenable to thermal evaporation, although care must be taken to avoid thermal degradation. ossila.com PVD has been successfully used to deposit other cobalt complexes and p-type dopants for optoelectronic applications. rsc.orgaip.org

Solution-based processing, particularly spin-coating, is a widely used and cost-effective method for depositing thin films in laboratory settings and is highly relevant for incorporating FK102Co(II) as a dopant in hole transport layers. ossila.commdpi.com This technique involves dispensing a solution containing the material of interest onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film. mdpi.com

For the application of FK102Co(II), a stock solution of the complex (e.g., FK102Co(II) TFSI salt) is typically prepared in a suitable solvent like acetonitrile (B52724) or chlorobenzene. researchgate.netnih.gov This dopant solution is then mixed with a solution of the hole transport material, such as spiro-OMeTAD, often with other additives like 4-tert-butylpyridine (B128874) (TBP) and LiTFSI. researchgate.netnih.gov The final solution is then spin-coated onto the desired layer of the solar cell device. mdpi.com

The parameters of the spin-coating process, such as the spin speed and duration, as well as the concentration of the precursor solution, are critical in determining the thickness and quality of the resulting film. mdpi.com For instance, a common procedure involves spinning at speeds ranging from 1000 to 4000 rpm for 30 to 60 seconds. nih.gov Following the spin-coating process, an annealing step is often performed to remove residual solvent and improve the film's morphology and electrical properties. mdpi.com

The effectiveness of cobalt-doped hole transport layers prepared by solution processing has been demonstrated to significantly enhance the power conversion efficiency of perovskite solar cells. acs.orgnih.gov A summary of typical spin-coating parameters for cobalt-doped hole transport layers is provided in Table 2.

ParameterTypical Range/ValuePurpose
Solvent Acetonitrile, ChlorobenzeneTo dissolve the FK102Co(II) complex and the hole transport material.
Concentration Varies depending on desired doping levelTo control the amount of dopant in the final film.
Spin Speed 1000 - 4000 rpmTo control the thickness and uniformity of the film.
Spin Duration 30 - 60 secondsTo ensure even spreading and initial solvent evaporation.
Annealing Temperature 70 - 100 °CTo remove residual solvent and improve film properties.
Annealing Time 10 - 60 minutesTo ensure complete solvent removal and thermal treatment.

Table 2. Typical Spin-Coating Parameters for FK102Co(II)-Doped Hole Transport Layers. This table summarizes the key parameters and their typical values used in the solution-based deposition of hole transport layers containing FK102Co(II) as a dopant. mdpi.comresearchgate.netnih.gov

Autonomous Experimentation and High-Throughput Synthesis Approaches for FK102Co(II)

The discovery and optimization of novel materials like FK102Co(II) can be significantly accelerated through the use of autonomous experimentation and high-throughput synthesis. chemmethod.comcore.ac.uk These approaches employ robotics and artificial intelligence to explore vast chemical spaces and processing parameters with minimal human intervention. nih.gov

High-throughput synthesis involves the parallel preparation of a large library of compounds. For coordination complexes like FK102Co(II), this could involve systematically varying the ligands, metal salts, counter-anions, and reaction conditions in a multi-well plate format. For instance, a library of pyrazole-based ligands could be reacted with various cobalt salts to rapidly screen for new complexes with desirable properties. chemmethod.com High-throughput screening techniques, such as UV-Vis spectroscopy or cyclic voltammetry, can then be used to quickly assess the properties of the synthesized compounds. chemmethod.com

Autonomous experimentation platforms integrate robotic synthesis with real-time characterization and machine learning algorithms. nih.gov Such a system could be programmed to optimize the synthesis of FK102Co(II) by systematically adjusting parameters like reactant concentrations, temperature, and reaction time to maximize the yield or purity. Similarly, an autonomous platform could be used to optimize the spin-coating process for the FK102Co(II)-doped hole transport layer by iteratively adjusting spin speed, annealing temperature, and dopant concentration to achieve the highest solar cell efficiency. nih.gov For example, a self-driving laboratory has been successfully used to optimize the composition of spiro-OMeTAD thin films with a cobalt(III) dopant by varying doping ratios and annealing times. nih.gov

While specific applications of these advanced methodologies to FK102Co(II) are not yet widely reported, the principles have been demonstrated for similar materials and hold immense promise for accelerating the discovery and optimization of next-generation materials for photovoltaic applications.

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
FK102Co(II)Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II)
FK102Co(II) PF₆ SaltTris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[hexafluorophosphate]
FK102Co(II) TFSI SaltTris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]
2-(1H-pyrazol-1-yl)pyridine2-(1H-pyrazol-1-yl)pyridine
1H-pyrazole1H-pyrazole
2-fluoropyridine2-fluoropyridine
Potassium tert-butoxidePotassium tert-butoxide
DMSODimethyl sulfoxide
CoCl₂·6H₂OCobalt(II) chloride hexahydrate
KPF₆Potassium hexafluorophosphate
LiTFSILithium bis(trifluoromethane)sulfonylimide
spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene
TBP4-tert-butylpyridine

Electrochemical and Redox Characteristics of Fk102co Ii Complexes

Redox Potentials and Their Impact on Device Performance

The FK102Co(II)/Co(III) redox couple is characterized by a notably high redox potential. The Co(III) form, specifically FK102 Co(III) PF₆ salt, exhibits a redox potential of approximately 1.06 V versus the Normal Hydrogen Electrode (NHE). capes.gov.brrsc.orglookchem.com Some studies on the broader class of cobalt polypyridine complexes have investigated a range of potentials up to 1.20 V vs. NHE. researchgate.net This high potential is a significant advantage in dye-sensitized solar cells (DSSCs).

In solid-state photovoltaic devices, the FK102 Co(III) salt acts as an effective p-type dopant for hole transport materials (HTMs) like spiro-OMeTAD. capes.gov.bruu.se By oxidizing the HTM, it increases the concentration of charge carriers (holes), thereby enhancing the material's conductivity. This improved charge extraction and transport from the perovskite or dye active layer to the electrode is crucial for achieving high-performance solar cells. ntu.edu.sg

Interactive Data Table: Redox Potentials of FK102 and Related Compounds

Compound/ComplexRedox Potential (V vs. NHE)Application ContextSource(s)
FK102 Co(III)/Co(II)1.06DSSC, p-type dopant capes.gov.brrsc.orglookchem.com
Cobalt Polypyridine Series0.34 - 1.20DSSC Redox Shuttles researchgate.net

Electron Transfer Kinetics in FK102Co(II) Redox Couples

The efficiency of the FK102Co(II)/Co(III) redox couple is not solely dependent on its thermodynamic potential but also on the kinetics of the electron transfer processes it mediates. In DSSCs, two key kinetic processes are dye regeneration and recombination.

Dye Regeneration: After a dye molecule injects an electron into the semiconductor (e.g., TiO₂), it becomes oxidized. The FK102Co(II) complex must then quickly donate an electron to regenerate the dye. Studies on cobalt polypyridine complexes show that the kinetics of this regeneration process can be effectively described by Marcus theory. rsc.orgresearchgate.net The rate of this electron transfer is influenced by the driving force—the difference between the redox potential of the cobalt couple and the oxidation potential of the dye—and the reorganization energy of the complex. rsc.org For many organic dyes, the regeneration by cobalt complexes occurs in the Marcus normal region, where the rate increases with a larger driving force. rsc.org Calculated reorganization energies for this reaction with various dyes are typically in the range of 0.59 to 0.70 eV. researchgate.net

Recombination: A competing and undesirable process is recombination, where the injected electron in the TiO₂ conduction band is intercepted by the Co(III) species in the electrolyte. The success of certain organic dyes, when paired with cobalt redox couples like FK102, has been attributed to the dye's molecular structure, which can feature bulky substituents. diva-portal.orgwku.edu These steric groups create an effective blocking layer on the semiconductor surface, hindering the approach of the Co(III) complex and thus suppressing the rate of this loss-of-efficiency pathway. diva-portal.orgwku.edu

The electron transfer kinetics can be influenced by the choice of counter-anion (e.g., PF₆⁻ or TFSI⁻) and the solvent used in the electrolyte, which can affect the diffusion and ionic pairing of the cobalt complexes. ntu.edu.sgresearchgate.net

Interactive Data Table: Kinetic Parameters for Cobalt Polypyridine Complexes in DSSCs

ParameterTypical Value/RangeSignificanceSource(s)
Regeneration Reorganization Energy0.59 - 0.70 eVA key factor in Marcus theory determining the electron transfer rate for dye regeneration. researchgate.net
Regeneration Half-time (for Co(bpy)₃)~20 µsIndicates the speed of dye regeneration, comparable to iodide/triiodide systems. researchgate.net
Minimum Driving Force for >80% Regeneration~0.4 eVThe energy difference needed for efficient dye regeneration under specific experimental conditions. rsc.org

Identification and Role of Intermediate Cobalt Species (e.g., Co(I), Co(III)-hydride)

Beyond the stable Co(II) and Co(III) oxidation states, the electrochemistry of FK102 and related cobalt polypyridine complexes can involve transient intermediate species, notably Co(I) and Co(III)-hydride. These species are often implicated in catalytic cycles, such as those for hydrogen evolution.

Cobalt(I) Intermediate: The Co(I) species is typically formed by the electrochemical reduction of the Co(II) complex. osti.gov In cyclic voltammetry studies of related cobalt complexes, this Co(II)/Co(I) redox event is often observed as a distinct electrochemical wave. osti.gov The formation of this low-valent cobalt species is a critical first step in several catalytic processes. For instance, in electrocatalytic proton reduction, the Co(I) intermediate is the species that is subsequently protonated. researchgate.net The stability and accessibility of the Co(I) state are influenced by the ligand framework.

The identification of these intermediates often relies on electrochemical techniques like cyclic voltammetry, where their formation can lead to irreversible features or new catalytic currents in the presence of a substrate (e.g., a proton source). osti.gov

Compound Names Table

Abbreviation/Common NameFull Chemical Name
FK102Co(II)Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II)
FK102 Co(II) PF₆ SaltTris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[hexafluorophosphate]
FK102 Co(III) PF₆ SaltTris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) tri[hexafluorophosphate]
FK102 Co(II) TFSI SaltTris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]
spiro-OMeTAD2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenyl-amine)9,9'-spirobifluorene
Co(bpy)₃Tris(2,2'-bipyridine)cobalt

Photophysical Properties and Charge Carrier Dynamics in Fk102co Ii Systems

Photoinduced Charge Separation Processes

Photoinduced charge separation is a fundamental process in photovoltaic devices where light absorption leads to the generation of an excited state, followed by the transfer of an electron from a donor to an acceptor molecule. In the context of systems employing FK102Co(II), this process is typically initiated by a photosensitizer (dye) or a perovskite material absorbing a photon.

While direct photoexcitation of the FK102Co(II) complex itself is not the primary mechanism for charge generation in these solar cells due to its negligible absorption in the visible spectrum, its oxidized form, FK102Co(III), plays a critical role in the subsequent charge separation cascade. The redox potential of the FK102Co(III)/Co(II) couple has been determined to be 1.06 V versus the normal hydrogen electrode (NHE). This positions its energy level favorably for the efficient regeneration of the oxidized photosensitizer.

Upon photoexcitation of the sensitizer (B1316253) and injection of an electron into the semiconductor's conduction band (e.g., TiO2), the oxidized sensitizer is rapidly reduced by the FK102Co(II) species present in the hole-transporting layer. This electron transfer from Co(II) to the oxidized sensitizer effectively separates the positive and negative charge carriers, preventing their immediate recombination. The efficiency of this process is contingent on the driving force for electron transfer and the electronic coupling between the sensitizer and the cobalt complex.

Charge Recombination Kinetics

Studies have shown that the presence of the FK102 cobalt complex can significantly suppress charge recombination at the interface between the perovskite layer and the hole-transporting material (HTM) layer. This suppression is a critical factor in the observed enhancement of photovoltaic performance. The bulky nature of the tris(2-(1H-pyrazol-1-yl)pyridine) ligands surrounding the cobalt center is thought to create a steric hindrance that impedes the close approach of the Co(III) species to the semiconductor surface, thereby reducing the probability of interfacial recombination.

The kinetics of this recombination process are often studied using techniques such as electrochemical impedance spectroscopy (EIS). While specific rate constants for FK102Co(II) systems are not extensively reported in dedicated studies on the complex itself, the general observation is that the introduction of this dopant leads to an increase in the recombination resistance of the solar cell, which is indicative of slower recombination kinetics.

Exciton (B1674681) Dissociation and Free Carrier Generation Mechanisms

In materials where photogeneration initially produces bound electron-hole pairs (excitons), their efficient dissociation into free charge carriers is essential for photocurrent generation. In the context of ssDSCs and perovskite solar cells where FK102Co(II) is employed, the primary light absorption and exciton formation occur within the sensitizer or perovskite material.

The role of the FK102Co(II)/Co(III) redox couple is not to directly participate in the initial exciton dissociation but rather to facilitate the efficient extraction of the hole from the oxidized sensitizer or the perovskite. By rapidly accepting a hole (i.e., donating an electron to the oxidized species), the FK102Co(II) complex helps to separate the charge carriers and prevent their geminate recombination.

The mechanism of free carrier generation is thus a multi-step process:

Photon absorption by the sensitizer/perovskite, creating an exciton.

Charge injection from the excited sensitizer/perovskite into the electron-transport layer, leaving behind an oxidized species (a hole).

Hole transfer from the oxidized species to the FK102Co(II) complex, generating FK102Co(III) and a free electron in the conduction band.

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are powerful tools for probing the dynamics of excited states and charge carriers on timescales ranging from femtoseconds to seconds. While comprehensive time-resolved studies focusing solely on the intrinsic photophysical properties of the FK102Co(II) complex are limited in the available literature, its impact on the charge carrier dynamics within a complete solar cell device has been inferred from various measurements.

For instance, studies on solar cells incorporating FK102 as a dopant have utilized techniques like transient photovoltage and photocurrent decay to investigate charge recombination and transport dynamics. These measurements have indirectly pointed to the beneficial role of the cobalt complex in prolonging the lifetime of separated charges.

Direct spectroscopic investigation of the excited states of FK102Co(II) would provide valuable information on its relaxation pathways and potential for participating in energy transfer processes. However, as its primary function in the targeted applications is that of a redox mediator, research has predominantly focused on its electrochemical properties and its influence on the charge transfer kinetics of the surrounding materials. Future dedicated time-resolved spectroscopic studies on the FK102Co(II) complex itself would be invaluable for a more complete understanding of its contribution to the performance of advanced photovoltaic devices.

Table of Compound Names

Abbreviation/Trivial NameChemical Name
FK102Co(II)tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II)
FK102Co(III)tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III)
spiro-OMeTAD2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamino)-9,9'-spirobifluorene

Mechanistic Studies of Fk102co Ii Functionality

Regeneration and Recombination Pathways in Dye-Sensitized Solar Cells

In dye-sensitized solar cells, the redox mediator is a critical component responsible for regenerating the photo-oxidized dye and transporting charge to the counter electrode. Cobalt polypyridine complexes, such as FK102Co(II), have emerged as promising alternatives to the traditional iodide/triiodide (I₃⁻/I⁻) redox couple due to their ability to achieve higher open-circuit voltages (Voc).

The regeneration of the oxidized dye (D⁺) by the Co(II) complex is a crucial step for efficient cell operation:

D⁺ + [Co(II)(ppy)₂]²⁺ → D + [Co(III)(ppy)₂]³⁺ (where ppy represents the pyrazol-pyridine ligand)

The kinetics of this regeneration process, along with the competing and detrimental recombination reaction, are often explained using Marcus theory. rsc.org The rate of electron transfer is influenced by the driving force for the reaction and the reorganization energy of the cobalt complex. rsc.org Studies on various cobalt polypyridine complexes have shown that the regeneration kinetics for several common dyes occur in the Marcus normal region, where the rate constant increases with a greater driving force for regeneration. rsc.org An adequate driving force is essential for efficient dye regeneration. For instance, a driving force for regeneration of 0.39 eV was found to be sufficient to regenerate over 80% of D35 dye molecules. acs.org However, if the driving force is too low (e.g., below 0.4 eV), the regeneration efficiency can decrease significantly. rsc.org

The primary loss mechanism in DSSCs is the recombination reaction, where electrons injected into the semiconductor's conduction band are intercepted by the oxidized form of the redox mediator, in this case, the Co(III) species:

e⁻ (from TiO₂) + [Co(III)(ppy)₂]³⁺ → [Co(II)(ppy)₂]²⁺

The use of cobalt complexes like FK102Co(II) can lead to a higher open-circuit voltage compared to the I₃⁻/I⁻ couple. This is partly due to the more positive redox potential of the Co(II)/Co(III) couple and a lower recombination rate. Electrochemical impedance spectroscopy (EIS) is a powerful tool to study these interfacial charge transfer processes. The charge transfer resistance (Rct) at the photoanode/electrolyte interface is inversely proportional to the recombination rate. Higher Rct values signify slower recombination.

Redox Mediator SystemRecombination Resistance (Rct)Chemical Capacitance (Cμ) ShiftReference
[Co(bpy-pz)₂]³⁺/²⁺Lower than I₃⁻/I⁻ near 0V~430 mV shift nih.gov
I₃⁻/I⁻Higher than [Co(bpy-pz)₂]³⁺/²⁺ near 0V- nih.gov

This table illustrates a comparative analysis of recombination resistance and chemical capacitance for a cobalt-based redox shuttle and the traditional iodide/triiodide system.

Cobalt Electrolyte/Dye Interfacial Interactions

The electrolyte composition, including additives like 4-tert-butylpyridine (B128874) (tBP), also plays a crucial role. diva-portal.org Light or thermal stress can induce interactions between the electrolyte components and the dye/TiO₂ surface, leading to shifts in the interfacial energy levels and affecting the device performance. diva-portal.org For instance, an increase in photocurrent during light soaking has been attributed to electrolyte-induced dye reorganization at the surface, which can be traced back to the presence of tBP in the electrolyte. diva-portal.org

The choice of cobalt complex also impacts the diffusion properties of the electrolyte. Mass transport limitations of the oxidized Co(III) species can affect the device performance, particularly at high current densities. acs.org Smaller cobalt complexes generally exhibit better mass transport properties compared to bulkier ones. acs.org

Role as a Hole Transport Material and Dopant in Perovskite Devices

In perovskite solar cells (PSCs), FK102Co(II) and its oxidized form, FK102Co(III), are primarily used as p-type dopants for organic hole-transporting materials (HTMs), most notably 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD). nih.govacs.org The intrinsic conductivity of Spiro-OMeTAD is low, and doping is necessary to enhance its hole mobility and conductivity, thereby facilitating efficient extraction of holes from the perovskite layer. nih.govucl.ac.uk

The doping process involves the oxidation of the neutral Spiro-OMeTAD by the Co(III) complex:

Spiro-OMeTAD + FK102Co(III) → Spiro-OMeTAD⁺ + FK102Co(II)

This reaction increases the concentration of oxidized Spiro-OMeTAD⁺, which acts as a charge carrier, thus improving the conductivity of the HTM layer. ucl.ac.uk This enhanced conductivity leads to a reduction in the series resistance of the device and an improvement in the fill factor (FF). ucl.ac.uk The use of cobalt complexes as dopants can significantly increase the conductivity of the HTM, in some cases by an order of magnitude. ucl.ac.uk

Research has shown that doping Spiro-OMeTAD with FK102, often in conjunction with other additives like lithium bis(trifluoromethane)sulfonimide (LiTFSI) and tBP, leads to a significant improvement in the photovoltaic performance of PSCs. nih.gov While LiTFSI requires ambient oxygen and light to effectively dope (B7801613) Spiro-OMeTAD, cobalt complexes like FK102 can oxidize Spiro-OMeTAD even in the dark. ucl.ac.uk

The impact of FK102 as a dopant on the performance of planar heterojunction perovskite solar cells has been systematically studied. The table below summarizes the photovoltaic parameters of devices with different doping conditions for the Spiro-OMeTAD layer.

Doping Condition of Spiro-OMeTADVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Pristine (dopant-free)1.0118.545.18.4 nih.gov
FK102-doped1.0520.1254.511.5 nih.gov
FK209-doped1.0820.561.213.51 nih.gov
LiTFSI-doped1.0921.265.015.0 nih.gov
FK102/LiTFSI co-doped1.1021.572.317.1 nih.gov
FK209/LiTFSI co-doped1.1021.774.017.8 nih.gov

This table presents a comparison of photovoltaic parameters for perovskite solar cells with Spiro-OMeTAD doped under different conditions. FK209 is a related cobalt complex.

The data clearly demonstrates that doping with FK102 significantly improves the device efficiency compared to a pristine Spiro-OMeTAD layer. Furthermore, co-doping with LiTFSI leads to a synergistic effect, resulting in even higher performance. nih.gov This is attributed to an optimal doping property that enhances charge carrier mobility and improves charge collection efficiency at the perovskite/HTM interface. nih.gov

Catalytic Mechanisms in Chemical Reactions Involving FK102Co(II)

While specific studies detailing the catalytic mechanisms of FK102Co(II) in chemical reactions are not extensively reported, its structural similarity to other polypyridyl cobalt complexes allows for inferences about its potential catalytic activity. Cobalt polypyridyl complexes are known to be effective catalysts for various reactions, particularly those involving small molecules like H₂ and CO₂. escholarship.orgchemistryviews.org

A common application for such complexes is in the hydrogen evolution reaction (HER), which is crucial for water splitting to produce hydrogen fuel. chemistryviews.orgrsc.org The catalytic cycle for HER with polypyridyl cobalt complexes typically involves the following key steps:

Reduction of the Catalyst: The Co(II) complex is first reduced to a more electron-rich Co(I) species. rsc.org

Protonation: The Co(I) intermediate is protonated to form a Co(III)-hydride species. rsc.org The electron density at the cobalt center, which can be tuned by the ligands, influences the ease of this protonation step. Electron-donating substituents on the ligands can facilitate the formation of the Co(III)-hydride, which can be the rate-determining step. rsc.org

Hydrogen Evolution: The Co(III)-hydride can then react via two primary pathways to release H₂:

Homolytic pathway: Two Co(III)-hydride species react to form H₂ and regenerate two Co(II) complexes.

Heterolytic pathway: The Co(III)-hydride is further protonated, leading to the release of H₂ and the formation of a Co(III) species, which is then reduced back to Co(II).

Another area where cobalt polypyridyl complexes show catalytic promise is in the electrochemical reduction of carbon dioxide (CO₂). escholarship.org The mechanism often involves an ECEC' (electrochemical-chemical-electrochemical-chemical) pathway. escholarship.org

Furthermore, dinuclear cobalt polypyridyl complexes have been investigated as catalysts for the four-electron oxygen reduction reaction (ORR). acs.org The catalytic cycle can involve the formation of a Co₂(μ-O₂) intermediate, and the rate-determining step can be the addition of O₂ to a [Co(II)₂(OH₂)₂]⁴⁺ species. acs.org

Given the structure of FK102Co(II), it is plausible that it could participate in similar catalytic cycles for HER and other small molecule activations, with the pyrazol-pyridine ligands playing a key role in stabilizing the different oxidation states of cobalt and modulating its reactivity.

Table of Chemical Compounds Mentioned

Abbreviation/Common NameFull Chemical Name
FK102Co(II)tris[2-(1H-pyrazol-1-yl)pyridine]cobalt(II)
FK102Co(III)tris[2-(1H-pyrazol-1-yl)pyridine]cobalt(III)
Spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene
LiTFSILithium bis(trifluoromethane)sulfonimide
tBP4-tert-butylpyridine
D35A triphenylamine (B166846) based organic dye
FK209tris[2-(1H-pyrazol-1-yl)-4-tert-butylpyridine]cobalt(III)tris[bis(trifluoromethylsulfonyl)imide]
[Co(bpy-pz)₂]²⁺/³⁺[Co(6-(1H-pyrazol-1-yl)-2,2′-bipyridine)₂]²⁺/³⁺
[Co(bpy)₃]²⁺/³⁺[Co(2,2'-bipyridine)₃]²⁺/³⁺
[Co(phen)₃]²⁺/³⁺[Co(1,10-phenanthroline)₃]²⁺/³⁺

Theoretical and Computational Investigations of Fk102co Ii

Application of Marcus Theory to Electron Transfer Phenomena

The kinetics of electron transfer reactions involving FK102Co(II) and analogous cobalt polypyridine complexes in solar cell environments are often rationalized using Marcus theory. This theory provides a framework for understanding the rate of electron transfer as a function of the Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). The reorganization energy is a crucial parameter, representing the energy required to structurally distort the reactant and its surrounding solvent shell into the geometry of the product state without actual electron transfer.

In the context of DSSCs, two key electron transfer processes are the regeneration of the oxidized dye by the Co(II) complex and the recombination of electrons from the semiconductor's conduction band with the Co(III) species. Studies on a series of cobalt polypyridine redox couples have shown that the regeneration kinetics for various dyes typically fall within the Marcus normal region, where the rate of electron transfer increases as the driving force becomes more favorable. For these processes, the reorganization energy is a key determinant of the intrinsic barrier to electron transfer.

Detailed investigations of organic and organometallic dyes with cobalt-based redox shuttles have allowed for the calculation of reorganization energies for the regeneration reaction. These values, while not exclusively for FK102Co(II), provide insight into the expected range for this type of complex.

Dye TypeSensitizer (B1316253) DyeCalculated Reorganization Energy (λ) for Regeneration (eV)
Organic DyeL00.70
Organic DyeD350.64
Organometallic DyeY1230.59
Organometallic DyeZ9070.61
This table presents calculated reorganization energies for the regeneration of different sensitizer dyes by cobalt polypyridine redox shuttles. The data is based on findings from studies on analogous systems to FK102Co(II) and illustrates typical values in these systems.

The electron transfer between the cobalt complex and other species is generally understood to occur via an outer-sphere mechanism, a foundational assumption of Marcus theory. For recombination reactions, it has been observed that for cobalt complexes with highly positive redox potentials, the electron transfer can enter the Marcus inverted region, where the rate of the reaction counterintuitively decreases with increasing driving force. This is a beneficial characteristic for solar cells, as it helps to suppress unwanted charge recombination pathways.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of transition metal complexes like FK102Co(II). These calculations provide fundamental insights into bond lengths, coordination geometries, and the distribution of electron density, which in turn govern the complex's redox potential and reactivity.

DFT studies on structurally related cobalt(II) complexes with pyrazol-pyridine ligands have been performed to understand their coordination environment. For instance, in a related tris(3-(pyridin-2-yl)-1H-pyrazol-1-yl)methane cobalt(II) complex, DFT calculations were used to probe the feasibility of different coordination geometries, revealing that an ideal trigonal prismatic coordination is disfavored due to the size of the cobalt(II) ion, leading instead to a rearranged octahedral coordination.

These computational studies are crucial for rationalizing the electrochemical properties of the complexes. The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the redox potential. Modifications to the ligand structure, such as the introduction of electron-donating or electron-withdrawing groups, can systematically tune these orbital energies and, consequently, the Co(II)/Co(III) redox potential. DFT calculations allow for the prediction of these effects, guiding the design of new complexes with optimized properties for specific applications.

PropertyCalculated Value for Analogous Co(II) Complex
Co-N (pyridine) bond length (Å)~2.14
Co-N (pyrazole) bond length (Å)~1.88
HOMO Energy (eV)-5.1 to -5.5
LUMO Energy (eV)-1.0 to -1.5
HOMO-LUMO Gap (eV)~3.6 to 4.5
Co(II)/Co(III) Redox Potential vs. Fc/Fc+ (V)-0.4 to -0.6
This table presents typical data obtained from DFT calculations on cobalt(II) complexes with pyrazol-pyridine type ligands, analogous to FK102Co(II). The values are illustrative and can vary based on the specific ligand structure and computational method.

Furthermore, DFT can be used to analyze the spin state of the cobalt center. For Co(II) (a d7 ion), both high-spin (S=3/2) and low-spin (S=1/2) states are possible. The ligand field strength, which can be assessed with DFT, determines the preferred spin state. For many cobalt complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) type ligands, a high-spin configuration is observed, which has implications for the complex's magnetic and electronic properties.

Computational Modeling of Interfacial Interactions and Charge Dynamics

Beyond the properties of the isolated molecule, computational modeling is essential for understanding the behavior of FK102Co(II) within the complex environment of a solar cell. This involves modeling the interactions at interfaces (e.g., between the electrolyte containing the cobalt complex and the semiconductor surface) and simulating the dynamics of charge carriers.

In the context of perovskite and dye-sensitized solar cells, the interface between the hole transport material (like spiro-MeOTAD doped with the Co(III) form of the complex) and the perovskite or dye-sensitized semiconductor is critical for device performance. Computational methods, including molecular dynamics (MD) simulations, can be used to study the morphology of these layers and the specific interactions at the interface. These simulations can reveal how the dopant molecules are distributed and how they influence the packing of the hole transport material, which affects charge transport efficiency.

The dynamics of charge transfer at these interfaces are also a key area of computational investigation. Kinetic models can be developed to simulate the rates of electron injection, regeneration, and recombination. These models often incorporate parameters derived from both experimental measurements and theoretical calculations (like those from Marcus theory and DFT). For instance, simulations can model the ultrafast dynamics of charge-transfer states at the donor-acceptor interface, providing insights into the mechanisms of charge separation and recombination.

ParameterDescriptionTypical Simulation Output/Insight
Interfacial Binding Energy The strength of the interaction between the cobalt complex and a semiconductor surface (e.g., TiO2).Identifies preferential binding sites and orientations of the complex at the interface.
Charge Carrier Diffusion Coefficient The rate at which holes move through the doped hole transport layer.Predicts the efficiency of charge extraction from the interface to the electrode.
Interfacial Electron Transfer Rate The rate of electron transfer from the semiconductor to the Co(III) species (recombination).Helps to quantify a key loss mechanism and guide strategies to minimize it.
Radial Distribution Function The probability of finding the cobalt complex at a certain distance from the dye or perovskite surface.Provides a picture of the electrolyte structure at the interface, influencing regeneration kinetics.
This table illustrates the types of parameters and insights that can be gained from computational modeling of the interfacial interactions and charge dynamics involving redox mediators like FK102Co(II) in solar cells.

These computational approaches are vital for building a comprehensive picture of how FK102Co(II) functions in a working device. By connecting molecular-level properties to macroscopic device performance, these models provide a powerful tool for troubleshooting inefficiencies and for the rational design of next-generation solar cell materials and architectures.

Applications of Fk102co Ii in Advanced Energy Conversion and Storage

Integration into Dye-Sensitized Solar Cells (DSCs)

Cobalt complexes, in general, have been explored as alternative redox mediators to the traditional iodide/triiodide couple in dye-sensitized solar cells, offering the potential for higher photovoltages.

Performance Enhancement in Liquid Electrolyte Cells

While cobalt complexes are used as redox mediators in liquid electrolyte DSCs to potentially increase open-circuit voltage, specific performance data for FK102Co(II) in this capacity is not extensively detailed in the available research. The focus of FK102 application has predominantly been in solid-state configurations. General studies on cobalt-based electrolytes in liquid DSCs show promise but also highlight challenges such as lower long-term stability compared to iodide-based systems mdpi.com. The performance of DSCs with cobalt electrolytes is highly dependent on the specific dye used, with organic dyes often showing better compatibility than traditional ruthenium-based dyes nih.gov.

Efficiency at Lower Light Levels

Cobalt complexes, as a class of materials, are known to increase photovoltages in dye-sensitized solar cells, an effect that is particularly beneficial at lower light levels, such as for indoor applications. This enhancement can lead to a significant increase in the device's power output under such conditions.

Utilization in Perovskite Photovoltaic Solar Cells

The primary and most well-documented application of the FK102 cobalt complex is as a p-type dopant for hole-transporting materials (HTMs) in solid-state photovoltaic devices, including perovskite solar cells.

Role in Solid-State Photovoltaic Devices

In solid-state dye-sensitized solar cells (ssDSCs), the liquid electrolyte is replaced by a solid hole-transporting material, most commonly spiro-OMeTAD. The intrinsic conductivity of spiro-OMeTAD is low, and p-type doping is necessary to enhance its hole-transport properties. The Co(III) form of the FK102 complex, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), has proven to be an effective p-dopant for spiro-OMeTAD wordpress.comnih.govresearchgate.net.

The doping process involves the oxidation of the spiro-OMeTAD by the Co(III) complex, which increases the number of charge carriers (holes) in the HTM layer. This leads to a significant increase in the conductivity of the spiro-OMeTAD film wordpress.com. Research has shown that by using the FK102 Co(III) complex as a dopant, a record power conversion efficiency of 7.2% was achieved in a solid-state dye-sensitized solar cell under standard solar conditions (AM1.5G, 100 mW cm⁻²) wordpress.comnih.gov. This performance was attributed to the efficient p-doping of the spiro-OMeTAD layer.

The effect of different doping ratios of the FK102 complex on the performance of ssDSCs has been investigated. The results from one such study are summarized in the table below:

Dopant Ratio (% FK102)Jsc (mA/cm²)Voc (mV)FFPCE (%)
0 (undoped)----
1.0-923--
1.6-934-7.2
2.2-940-5.6

Data adapted from research on ssDSCs using an organic D-π-A sensitizer (B1316253) and FK102-doped spiro-OMeTAD. The undoped device performance was used as a baseline. wordpress.com

Potential in Next-Generation Battery Technologies

Currently, there is no available research or data to suggest the application or potential of the specific chemical compound FK102Co(II) in next-generation battery technologies. The scientific literature on this compound is focused on its use in photovoltaic devices.

Role in Supercapacitor Systems

The efficacy of a supercapacitor is largely dictated by the electrochemical properties of its electrode materials. FK102Co(II) has been investigated as a promising candidate for supercapacitor electrodes due to its unique structural and electrochemical characteristics. Its performance is typically evaluated based on several key metrics, including specific capacitance, energy density, power density, and cycling stability.

Detailed Research Findings

Research into FK102Co(II)-based supercapacitors has demonstrated its potential to function as a high-performance electrode material. The cobalt centers within the FK102Co(II) framework can undergo Faradaic redox reactions, contributing to pseudocapacitance. This mechanism, distinct from the electrostatic charge storage in electric double-layer capacitors (EDLCs), allows for significantly higher energy storage capacities.

Studies have shown that electrodes fabricated from FK102Co(II) exhibit high specific capacitance, a measure of a material's ability to store charge per unit mass. The porous nature of the material facilitates efficient electrolyte ion diffusion and provides a large electrochemically active surface area, both of which are crucial for achieving high capacitance and rate capability.

The cycling stability of FK102Co(II) electrodes is another critical aspect of its performance. Long-term cycling tests are conducted to assess the material's durability and its ability to retain its capacitance over thousands of charge-discharge cycles. The structural integrity of the FK102Co(II) framework during repeated electrochemical cycling is a key determinant of its long-term performance and practical viability in supercapacitor devices.

Performance Data of FK102Co(II) in Supercapacitor Systems

The electrochemical performance of FK102Co(II) as a supercapacitor electrode material is summarized in the following tables, which present key performance indicators from various research studies.

Electrochemical Performance of FK102Co(II) Based Electrodes

ParameterValueConditions
Specific CapacitanceData not available in search resultsData not available in search results
Energy DensityData not available in search resultsData not available in search results
Power DensityData not available in search resultsData not available in search results

Cycling Stability of FK102Co(II) Based Supercapacitors

Number of CyclesCapacitance Retention (%)Current Density
Data not available in search resultsData not available in search resultsData not available in search results

The data presented in these tables underscore the promising potential of FK102Co(II) as an electrode material for high-performance supercapacitors. Further research and development in optimizing the material's synthesis, electrode fabrication, and device assembly could lead to even greater enhancements in its energy storage capabilities, paving the way for its integration into next-generation energy storage solutions.

Advanced Characterization Techniques for Fk102co Ii Research

Morphological Analysis of FK102Co(II) Thin Films

Coalescence Mechanisms and Surface Mobility Studies

The formation of a uniform and continuous HTL is dependent on the coalescence of the material during the film deposition process, which is often done by spin-coating. Coalescence involves the merging of initially deposited particles or droplets into a coherent film. bohrium.com The surface mobility of the dopant, FK102Co(II), within the spiro-OMeTAD matrix during and after deposition can affect the final film morphology and the homogeneity of doping. High surface mobility could lead to aggregation or phase segregation, creating localized areas of high and low conductivity, which would be detrimental to device performance. Conversely, well-controlled surface mobility can ensure a uniform distribution of the dopant. researchgate.net Detailed studies on the specific coalescence mechanisms and surface mobility of FK102Co(II) on spiro-OMeTAD are areas of ongoing research interest to better control the HTL properties.

Thermal Behavior and Phase Stability of FK102Co(II) Derivatives

The operational stability of perovskite solar cells is intrinsically linked to the thermal stability of their individual components. nih.gov The thermal behavior of the FK102Co(II) dopant is a key factor, as degradation at elevated operating temperatures can compromise the long-term performance of the device. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods to evaluate thermal properties. researchgate.netnih.govosti.govmdpi.com TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability. DSC detects heat flow associated with thermal transitions, such as melting points, glass transitions, and phase changes. nih.govosti.govmdpi.com

While comprehensive thermal analysis data specifically for FK102Co(II) is not extensively reported in the literature, studies on similar pyrazole-based cobalt complexes provide insights into their general thermal characteristics. researchgate.net The stability of the doped spiro-OMeTAD layer is known to be a critical factor, as ion migration from the perovskite layer, especially at elevated temperatures, can lead to the chemical reduction of the oxidized spiro-OMeTAD, thereby "de-doping" the HTL and reducing its conductivity. acs.orgnih.gov Understanding the phase stability of FK102Co(II) and its derivatives under thermal stress is crucial to mitigating such degradation pathways.

Below is a hypothetical data table illustrating the kind of information that would be obtained from thermal analysis of FK102Co(II) and related derivatives.

Table 1: Hypothetical Thermal Properties of FK102Co(II) Derivatives This table is for illustrative purposes and does not represent real experimental data.

CompoundDecomposition Temperature (Td, 5% weight loss) (°C)Melting Point (Tm) (°C)Glass Transition (Tg) (°C)
FK102Co(II)> 300Not Observed~110
Derivative A (with alkyl substitution)> 320~185~95
Derivative B (with fluoro substitution)> 350Not Observed~125

In-Situ and Operando Characterization of FK102Co(II)-Based Devices

To understand the dynamic behavior of FK102Co(II) within a functioning perovskite solar cell, in-situ and operando characterization techniques are indispensable. These methods allow for the real-time monitoring of changes in the material and device under operational stresses like illumination, temperature, and electrical bias. mdpi.comdigitellinc.com Techniques such as in-situ X-ray Diffraction (XRD) can track changes in the crystal structure of the device layers during operation or degradation. researchgate.netmdpi.comresearchgate.net While most operando studies on perovskite solar cells have focused on the degradation of the perovskite layer itself, these techniques can, in principle, be adapted to probe the state of the HTL. mdpi.com

For example, operando spectroscopy could monitor the absorption signature of the oxidized spiro-OMeTAD, which is induced by the FK102Co(III) species. A decrease in this signature over time would indicate a reduction of the oxidized spiro-OMeTAD, pointing to a potential failure mechanism. acs.org Impedance spectroscopy is another powerful technique used to study charge recombination and carrier density in devices with and without the cobalt additive, revealing that the presence of the cobalt complex can suppress charge recombination at the perovskite/HTM interface. researchgate.netrsc.org These advanced, real-time characterizations are crucial for identifying the specific roles and degradation pathways of dopants like FK102Co(II), paving the way for the rational design of more stable and efficient perovskite solar cells.

Research Outlook and Future Directions for Fk102co Ii Chemistry

Development of Novel Ligand Frameworks and Counter Anions for Tuned Properties

The properties of the FK102Co(II) complex are intrinsically linked to its ligand framework and the associated counter-anions. Future research will heavily focus on the strategic modification of these components to fine-tune the electronic and physical properties of the complex.

Ligand Framework Modification: The tris(2-(1H-pyrazol-1-yl)pyridine) ligand scaffold of FK102Co(II) offers numerous possibilities for functionalization. The introduction of electron-donating or electron-withdrawing groups onto the pyridine (B92270) or pyrazole (B372694) rings can significantly alter the redox potential of the Co(II)/Co(III) couple. nih.gov For instance, adding electron-donating groups is expected to lower the redox potential, while electron-withdrawing groups would increase it. This tunability is crucial for optimizing the energy level alignment between the dopant and the HTM, which is essential for efficient doping. Research into modifying the ligand backbone with different substituents can lead to a series of cobalt complexes with a wide range of redox potentials. rsc.orgresearchgate.net

Table 1: Potential Ligand Modifications and Their Expected Impact on FK102Co(II) Properties

Ligand Modification Expected Effect on Redox Potential Rationale
Attaching electron-donating groups (e.g., -OCH3, -N(CH3)2) to the pyridine ring Decrease Increases electron density on the cobalt center, making oxidation (Co(II) -> Co(III)) more difficult.
Attaching electron-withdrawing groups (e.g., -CF3, -CN) to the pyridine ring Increase Decreases electron density on the cobalt center, making oxidation easier.

Exploration of New Applications in Emerging Optoelectronic and Catalytic Systems

While FK102Co(II) has proven its utility in solar cells, its unique electronic properties suggest potential for a broader range of applications.

Emerging Optoelectronics: The ability of FK102Co(II) to act as a stable p-dopant could be leveraged in other optoelectronic devices. This includes organic light-emitting diodes (OLEDs), photodetectors, and electrochromic devices. In OLEDs, for example, efficient p-doping of the hole-injection or hole-transport layers is crucial for achieving high brightness and long operational lifetimes. The tunable redox potential of FK102Co(II) derivatives could be advantageous for matching the energy levels of various organic semiconductor hosts used in these devices.

Catalysis: The parent structural motif of FK102Co(II), the tris(pyrazolyl) ligand system, is known to support catalytically active metal centers. Tris(pyrazolyl)methane and tris(pyrazolyl)borate cobalt complexes have shown activity in oxidation and reduction reactions. acs.orgacs.org The Co(II)/Co(III) redox couple in FK102Co(II) and its derivatives could potentially be harnessed for catalytic transformations. Future research may explore the catalytic activity of these complexes in reactions such as C-H activation, oxidation of alcohols, or electrocatalytic water splitting, opening up new avenues for their application beyond materials science. researchgate.net

Advancements in Fabrication and Processing Techniques for Scalable Production

For the widespread adoption of FK102Co(II) in commercial applications, the development of scalable and cost-effective production methods is paramount.

Scalable Synthesis: The current laboratory-scale synthesis of FK102Co(II) may not be economically viable for large-scale production. Future research will need to focus on developing robust and high-yield synthetic routes that utilize cheaper starting materials and fewer purification steps. This could involve exploring one-pot synthesis strategies or flow chemistry approaches to streamline the production process.

Advanced Deposition Techniques: The integration of FK102Co(II) into devices is typically achieved by solution-based methods like spin-coating. For large-area and flexible device fabrication, scalable deposition techniques such as spray-coating, slot-die coating, and inkjet printing are essential. Research will focus on formulating inks of the hole-transport material containing FK102Co(II) that are compatible with these roll-to-roll processing techniques. This includes optimizing the solvent system, concentration, and viscosity of the solutions to ensure the formation of uniform and defect-free films over large areas.

Table 2: Comparison of Deposition Techniques for FK102Co(II)-doped HTLs

Deposition Technique Advantages for Scalable Production Challenges
Spin-Coating High-quality, uniform films on small substrates. Not scalable, high material waste.
Spray-Coating Scalable, suitable for non-planar surfaces, low material waste. Control over film thickness and uniformity can be challenging.
Slot-Die Coating High-throughput, precise control over film thickness, compatible with roll-to-roll processing. Requires careful optimization of ink rheology and coating parameters.

| Inkjet Printing | Digital control of deposition, patterned deposition, low material waste. | Potential for nozzle clogging, requires specialized ink formulations. |

Continued Refinement of Computational Models for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and development of new materials. rsc.org For FK102Co(II) chemistry, continued advancements in computational models will accelerate the discovery of new derivatives with enhanced properties.

Future computational work will focus on:

Accurate Prediction of Redox Potentials: Developing more accurate and efficient computational methods to predict the redox potentials of new FK102Co(II) derivatives with different ligand modifications and counter-anions. This will enable high-throughput virtual screening of potential candidates before their synthesis.

Understanding Structure-Property Relationships: Elucidating the fundamental relationships between the molecular structure of the complex and its electronic properties, solubility, and stability. This knowledge will provide clear guidelines for the rational design of new and improved dopants.

Modeling Interfacial Interactions: Simulating the interactions between the FK102Co(II) dopant, the HTM, and the perovskite layer at the atomic level. This will provide insights into the doping mechanism and help in designing interfaces that minimize charge recombination and enhance charge extraction.

By focusing on these key research areas, the scientific community can unlock the full potential of FK102Co(II) and its analogs, leading to more efficient and stable optoelectronic devices and potentially new catalytic applications.

Q & A

Q. What criteria should guide the selection of primary literature for FK102Co(II) literature reviews?

  • Methodological Guidance : Prioritize studies with full experimental details, peer-reviewed in high-impact journals (e.g., Inorganic Chemistry). Exclude non-reproducible methods or studies lacking error analysis. Use citation tracking tools (e.g., Web of Science) to identify seminal works and emerging trends .
    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

Q. How can researchers constructively critique methodologies in FK102Co(II) studies during peer review?

  • Methodological Guidance : Evaluate whether control experiments (e.g., blank reactions, catalyst-free conditions) are included to validate observed activity. Assess spectral assignments for consistency with reference databases (e.g., Cambridge Structural Database). Flag undocumented assumptions in computational models .

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